molecular formula C18H24N4OS B11971566 5-cyclohexyl-4-{[(E)-(4-propoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

5-cyclohexyl-4-{[(E)-(4-propoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No.: B11971566
M. Wt: 344.5 g/mol
InChI Key: BXMXPYVWPKHONE-CPNJWEJPSA-N
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Description

5-cyclohexyl-4-{[(E)-(4-propoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol is a chemical compound belonging to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclohexyl-4-{[(E)-(4-propoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol typically involves the condensation of cyclohexylamine with 4-propoxybenzaldehyde to form an imine intermediate. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the final triazole compound. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-cyclohexyl-4-{[(E)-(4-propoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The compound may also interact with cellular pathways, modulating biological processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-cyclohexyl-4-{[(E)-(4-propoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol lies in its specific substituents, which confer distinct chemical and biological properties. The propoxyphenyl group, in particular, may enhance its lipophilicity and ability to interact with biological membranes, making it a promising candidate for further research and development.

Properties

Molecular Formula

C18H24N4OS

Molecular Weight

344.5 g/mol

IUPAC Name

3-cyclohexyl-4-[(E)-(4-propoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H24N4OS/c1-2-12-23-16-10-8-14(9-11-16)13-19-22-17(20-21-18(22)24)15-6-4-3-5-7-15/h8-11,13,15H,2-7,12H2,1H3,(H,21,24)/b19-13+

InChI Key

BXMXPYVWPKHONE-CPNJWEJPSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3CCCCC3

Canonical SMILES

CCCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3CCCCC3

Origin of Product

United States

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